molecular formula C17H15Cl2NO4S B2832006 N-[2,2-DICHLORO-1-(4-METHYLBENZENESULFONYL)ETHENYL]-4-METHOXYBENZAMIDE CAS No. 305331-11-7

N-[2,2-DICHLORO-1-(4-METHYLBENZENESULFONYL)ETHENYL]-4-METHOXYBENZAMIDE

Cat. No.: B2832006
CAS No.: 305331-11-7
M. Wt: 400.27
InChI Key: NSMTXEIPFFDVOV-UHFFFAOYSA-N
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Description

N-[2,2-DICHLORO-1-(4-METHYLBENZENESULFONYL)ETHENYL]-4-METHOXYBENZAMIDE is a chemical compound known for its unique structure and properties

Preparation Methods

The synthesis of N-[2,2-DICHLORO-1-(4-METHYLBENZENESULFONYL)ETHENYL]-4-METHOXYBENZAMIDE involves several steps. The synthetic route typically starts with the preparation of the intermediate compounds, followed by the final coupling reaction to form the desired product. The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound efficiently.

Chemical Reactions Analysis

N-[2,2-DICHLORO-1-(4-METHYLBENZENESULFONYL)ETHENYL]-4-METHOXYBENZAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[2,2-DICHLORO-1-(4-METHYLBENZENESULFONYL)ETHENYL]-4-METHOXYBENZAMIDE has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: It is used in biological studies to understand its effects on different biological systems.

    Industry: It is used in the production of various industrial products due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[2,2-DICHLORO-1-(4-METHYLBENZENESULFONYL)ETHENYL]-4-METHOXYBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-[2,2-DICHLORO-1-(4-METHYLBENZENESULFONYL)ETHENYL]-4-METHOXYBENZAMIDE can be compared with other similar compounds, such as:

    N-[2,2-dichloro-1-(4-chlorophenyl)sulfonylethenyl]-4-methylbenzamide: This compound has a similar structure but with a different substituent on the phenyl ring.

    N-[2,2-dichloro-1-(4-methylphenyl)sulfonylethenyl]benzamide: This compound lacks the methoxy group on the benzamide ring.

Properties

IUPAC Name

N-[2,2-dichloro-1-(4-methylphenyl)sulfonylethenyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2NO4S/c1-11-3-9-14(10-4-11)25(22,23)17(15(18)19)20-16(21)12-5-7-13(24-2)8-6-12/h3-10H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSMTXEIPFFDVOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(=C(Cl)Cl)NC(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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